molecular formula C11H21ClN2O B15058916 (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride

Cat. No.: B15058916
M. Wt: 232.75 g/mol
InChI Key: CYIQSUHFGRIDQQ-BAUSSPIASA-N
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Description

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is a chemical compound with a complex structure that includes both piperidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride typically involves the reaction of 3-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The hydrochloride salt form is obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperidin-1-yl)-pyrrolidin-2-yl-methanone
  • Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride
  • Piperidin-2-yl-pyrrolidin-1-yl-methanone

Uniqueness

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

[(3R,4R)-3-methylpiperidin-4-yl]-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-9-8-12-5-4-10(9)11(14)13-6-2-3-7-13;/h9-10,12H,2-8H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

CYIQSUHFGRIDQQ-BAUSSPIASA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1C(=O)N2CCCC2.Cl

Canonical SMILES

CC1CNCCC1C(=O)N2CCCC2.Cl

Origin of Product

United States

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